molecular formula C14H14N2O B1306516 Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine CAS No. 842974-82-7

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine

Cat. No.: B1306516
CAS No.: 842974-82-7
M. Wt: 226.27 g/mol
InChI Key: BBKIWSNSSIOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine is a heterocyclic compound that combines the structural features of both furan and indole. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine typically involves the condensation of furan-2-carbaldehyde with 1H-indole-3-carbaldehyde in the presence of a suitable amine. The reaction is often carried out under mild conditions, using catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-(1H-indol-3-yl)-methanol
  • Furan-2-ylmethyl-(1H-indol-3-yl)-carboxamide
  • Furan-2-ylmethyl-(1H-indol-3-yl)-acetic acid

Uniqueness

Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine stands out due to its unique combination of furan and indole structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-(furan-2-yl)-N-(1H-indol-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-7,9,15-16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIWSNSSIOBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390087
Record name Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842974-82-7
Record name Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Reactant of Route 3
Reactant of Route 3
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Reactant of Route 4
Reactant of Route 4
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Reactant of Route 5
Reactant of Route 5
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Reactant of Route 6
Reactant of Route 6
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.